molecular formula C17H17NO3 B11181434 Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate

Cat. No.: B11181434
M. Wt: 283.32 g/mol
InChI Key: VTTNHVPLVFDLJW-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C17H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of 3,4-dimethylbenzoyl chloride. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(Phenoxycarbonyl)amino]benzoate: Similar in structure but with a phenoxy group instead of a dimethylphenyl group.

    Methyl 4-[(Benzoyl)amino]benzoate: Contains a benzoyl group instead of a dimethylphenyl group.

Uniqueness

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 4-[(3,4-dimethylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-11-4-5-14(10-12(11)2)16(19)18-15-8-6-13(7-9-15)17(20)21-3/h4-10H,1-3H3,(H,18,19)

InChI Key

VTTNHVPLVFDLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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